molecular formula C10H21NO B11055364 Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-

Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-

Cat. No.: B11055364
M. Wt: 171.28 g/mol
InChI Key: LOJBMEUIYQOYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)- is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in numerous drug classes and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. The use of organocatalysts and cocatalysts, such as quinoline and trifluoroacetic acid, has been reported to yield enantiomerically enriched derivatives in good yields .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its CCR5 antagonistic activity involves binding to the CCR5 receptor, preventing HIV-1 entry into cells. This interaction is facilitated by the presence of a basic nitrogen atom and lipophilic groups that form strong salt-bridge interactions with the receptor .

Comparison with Similar Compounds

Uniqueness: Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist sets it apart from other piperidine derivatives .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2,5-dimethyl-1-propan-2-ylpiperidin-4-ol

InChI

InChI=1S/C10H21NO/c1-7(2)11-6-8(3)10(12)5-9(11)4/h7-10,12H,5-6H2,1-4H3

InChI Key

LOJBMEUIYQOYTE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C(C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.